Methyl 2-(morpholinomethyl)piperidine-4-carboxylate
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Overview
Description
Methyl 2-(morpholinomethyl)piperidine-4-carboxylate is a highly specialized and versatile chemical compound with the molecular formula C13H24N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholinomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with morpholine and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholinomethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(morpholinomethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(morpholinomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-2-carboxylate: A related compound with similar structural features but different functional groups.
Methyl 2-aminopyridine-4-carboxylate: Another similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness
Methyl 2-(morpholinomethyl)piperidine-4-carboxylate is unique due to its specific combination of a piperidine ring and a morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Methyl 2-(morpholinomethyl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Overview
This compound comprises a piperidine ring substituted with a morpholinomethyl group and a carboxylate ester functional group. The combination of these moieties is believed to confer significant pharmacological properties, making it a candidate for various therapeutic applications.
Pharmacological Properties
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, typically involving the formation of the piperidine framework followed by the introduction of the morpholine and carboxylate functionalities. Common methods include:
- N-Alkylation : Using morpholine derivatives to alkylate a piperidine precursor.
- Esterification : Converting a carboxylic acid derivative into the corresponding ester using methylating agents.
Study on Anticancer Activity
A notable study evaluated several piperidine derivatives, including those similar to this compound, for their anti-proliferative effects against human cancer cell lines. The results indicated that modifications in the substituents significantly affected the compounds' cytotoxicity profiles:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HepG-2 | <25 |
Compound B | MCF-7 | <25 |
Compound C | PC-3 | >50 |
This data underscores the importance of structural modifications in enhancing biological activity .
Enzyme Inhibition Studies
In vitro studies have assessed the inhibitory potential of various piperidine derivatives on metabolic enzymes. For example:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
Compound D | AChE | 201 |
Compound E | α-Glucosidase | 584 |
These findings suggest that this compound may similarly inhibit these enzymes, warranting further investigation into its therapeutic applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 2-(morpholin-4-ylmethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-16-12(15)10-2-3-13-11(8-10)9-14-4-6-17-7-5-14/h10-11,13H,2-9H2,1H3 |
InChI Key |
DGMCSUSCCSRTAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC(C1)CN2CCOCC2 |
Origin of Product |
United States |
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